molecular formula C7H8N4S B3198863 5-(3-methylthiophen-2-yl)-4H-1,2,4-triazol-3-amine CAS No. 1016690-26-8

5-(3-methylthiophen-2-yl)-4H-1,2,4-triazol-3-amine

Cat. No.: B3198863
CAS No.: 1016690-26-8
M. Wt: 180.23 g/mol
InChI Key: WSHJPDAKYRINDX-UHFFFAOYSA-N
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Description

5-(3-methylthiophen-2-yl)-4H-1,2,4-triazol-3-amine is a heterocyclic compound that features a thiophene ring fused with a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticonvulsant and antinociceptive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methylthiophen-2-yl)-4H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylthiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with triethyl orthoformate and ammonium acetate to yield the desired triazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic route, focusing on yield improvement and cost reduction.

Chemical Reactions Analysis

Types of Reactions

5-(3-methylthiophen-2-yl)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of the triazole ring.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-methylthiophen-2-yl)-4H-1,2,4-triazol-3-amine is unique due to its combined thiophene and triazole rings, which confer distinct electronic properties and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

5-(3-methylthiophen-2-yl)-1H-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c1-4-2-3-12-5(4)6-9-7(8)11-10-6/h2-3H,1H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHJPDAKYRINDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2=NC(=NN2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3-methylthiophen-2-yl)-4H-1,2,4-triazol-3-amine
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5-(3-methylthiophen-2-yl)-4H-1,2,4-triazol-3-amine
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Reactant of Route 5
5-(3-methylthiophen-2-yl)-4H-1,2,4-triazol-3-amine
Reactant of Route 6
5-(3-methylthiophen-2-yl)-4H-1,2,4-triazol-3-amine

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